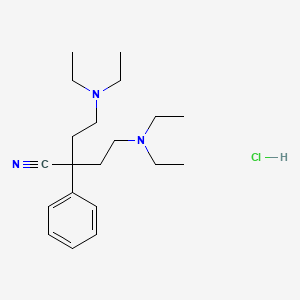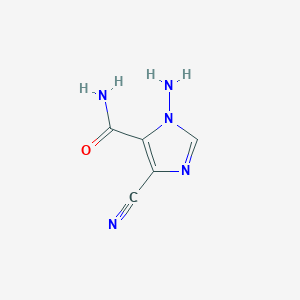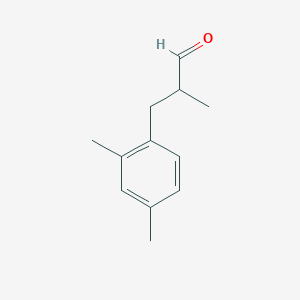
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane is a chemical compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a bromine atom at the 7th position of the benzothiophene ring and a trimethylsilane group attached to the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-1-benzothiophen-2-yl)-trimethylsilane typically involves the bromination of benzothiophene followed by the introduction of the trimethylsilane group. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the benzothiophene ring. This is followed by a reaction with trimethylsilyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and silylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The benzothiophene ring can be reduced under specific conditions to form dihydrobenzothiophenes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of benzothiophene sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiophenes.
Aplicaciones Científicas De Investigación
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (7-Bromo-1-benzothiophen-2-yl)-trimethylsilane involves its interaction with specific molecular targets and pathways. The bromine atom and the trimethylsilane group can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (7-Bromo-1-benzothiophen-2-yl)methanol
- Benzyl N-(7-bromo-1-benzothiophen-2-yl)carbamate
Comparison
(7-Bromo-1-benzothiophen-2-yl)-trimethylsilane is unique due to the presence of the trimethylsilane group, which imparts distinct chemical properties compared to similar compounds For example, (7-Bromo-1-benzothiophen-2-yl)methanol has a hydroxymethyl group instead of a trimethylsilane group, leading to different reactivity and applications
Propiedades
Número CAS |
324769-04-2 |
|---|---|
Fórmula molecular |
C11H13BrSSi |
Peso molecular |
285.28 g/mol |
Nombre IUPAC |
(7-bromo-1-benzothiophen-2-yl)-trimethylsilane |
InChI |
InChI=1S/C11H13BrSSi/c1-14(2,3)10-7-8-5-4-6-9(12)11(8)13-10/h4-7H,1-3H3 |
Clave InChI |
UBNWYKXSPNRBSF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC2=C(S1)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[2-(2,5-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B13988691.png)










![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

